

A Comparative Analysis of Prognostic Models in Myelofibrosis: RR6 vs. DIPSS

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers, scientists, and drug development professionals, the accurate prognostication of myelofibrosis (MF) is critical for guiding treatment decisions and developing novel therapies. This guide provides a detailed comparison of two prominent prognostic models: the Response to Ruxolitinib after 6 Months (**RR6**) model and the Dynamic International Prognostic Scoring System (DIPSS), supported by experimental data and methodological insights.

Myelofibrosis, a chronic myeloproliferative neoplasm, has a highly variable clinical course.^[1] To aid in predicting patient outcomes, several prognostic scoring systems have been developed over the years.^[2] Among these, the DIPSS has been a long-standing tool for risk stratification at any point during the disease.^{[3][4]} More recently, the **RR6** model emerged as a tool specifically designed to predict survival in MF patients treated with the JAK inhibitor ruxolitinib.^{[5][6]} This guide will delve into a head-to-head comparison of these two models.

At a Glance: Key Differences Between RR6 and DIPSS

Feature	RR6 Model	DIPSS Score
Primary Application	Predicts survival in myelofibrosis patients after 6 months of ruxolitinib treatment. [7]	Predicts survival in patients with primary myelofibrosis at any time during the disease course.[3][4]
Time Point of Assessment	Dynamic, based on variables at baseline, 3 months, and 6 months of ruxolitinib therapy.[5][6]	Dynamic, can be applied at diagnosis and at subsequent follow-ups.[3]
Core Parameters	Ruxolitinib dose, spleen response, and transfusion needs.[7][8]	Age, constitutional symptoms, hemoglobin level, white blood cell count, and peripheral blood blasts.[4][9]
Prognostic Superiority	Studies suggest superior prognostic performance in ruxolitinib-treated patients compared to DIPSS.[5][10][11]	A well-established and validated scoring system for general prognosis in primary myelofibrosis.[12][13]

Quantitative Comparison of Model Parameters and Risk Stratification

The **RR6** model and the DIPSS score utilize distinct sets of clinical and laboratory parameters to stratify patients into different risk categories, each associated with a different median overall survival (OS).

The RR6 Model

The **RR6** model was developed to identify ruxolitinib-treated MF patients with poor survival early in their treatment course.[5][6] It incorporates variables that reflect the patient's response to therapy.

RR6 Model Parameters and Scoring:[8]

Parameter	Points
Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months	1
Palpable spleen length reduction from baseline ≤30% at 3 and 6 months	1.5
Transfusion need at 3 and/or 6 months	1
Transfusion need at all three time points (baseline, 3, and 6 months)	1.5

RR6 Risk Stratification and Survival Outcomes:[\[14\]](#)[\[15\]](#)

Risk Category	Total Points	Median Overall Survival
Low Risk	< 2	Not Reached
Intermediate Risk	2 - 4	52 - 61 months
High Risk	> 4	33 months

The DIPSS Score

The DIPSS is a dynamic model that can be used to assess prognosis at any point during the course of primary myelofibrosis.[\[4\]](#) It is based on five key prognostic factors.

DIPSS Parameters and Scoring:[\[4\]](#)[\[9\]](#)

Parameter	Points
Age > 65 years	1
Hemoglobin < 10 g/dL	2
White blood cell count > 25 × 10 ⁹ /L	1
Peripheral blood blasts ≥ 1%	1
Constitutional symptoms	1

DIPSS Risk Stratification and Survival Outcomes:[4][13]

Risk Category	Total Points	Median Overall Survival (from time of diagnosis)
Low Risk	0	Not Reached
Intermediate-1 Risk	1 - 2	14.1 years
Intermediate-2 Risk	3 - 4	4 years
High Risk	5 - 6	1.5 years

A refinement of the DIPSS, known as DIPSS Plus, incorporates additional prognostic factors including karyotype, platelet count, and transfusion dependency to further stratify patients.[9][16]

Experimental Protocols and Validation

The validation of both the **RR6** model and the DIPSS score has been conducted through retrospective analyses of large patient cohorts.

RR6 Model Validation Methodology

The **RR6** model was developed and validated using a "training cohort" and a separate "validation cohort" of myelofibrosis patients treated with ruxolitinib.[7][17]

Key Steps in a Typical **RR6** Validation Study:

- **Patient Cohort Selection:** A retrospective cohort of MF patients treated with ruxolitinib for at least 6 months is identified.[6]
- **Data Collection:** Clinical and laboratory data are collected at baseline, 3 months, and 6 months of treatment. This includes ruxolitinib dosage, spleen size, and transfusion records. [18]
- **RR6 Score Calculation:** The **RR6** score is calculated for each patient based on the established scoring system.

- Risk Stratification: Patients are categorized into low, intermediate, and high-risk groups.[15]
- Survival Analysis: Overall survival is analyzed for each risk group using statistical methods such as Kaplan-Meier curves and Cox proportional hazards models.[14]
- Performance Comparison: The prognostic performance of the **RR6** model is compared to other models like DIPSS using metrics such as the C-index and Brier score.[10][11]

DIPSS Validation Methodology

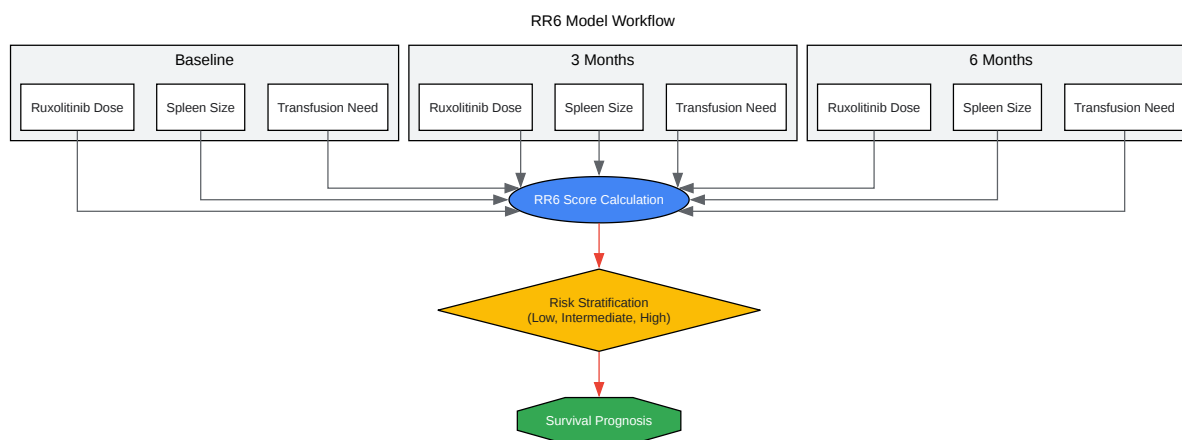
The DIPSS was validated in a large, multicenter cohort of patients with primary myelofibrosis. [13]

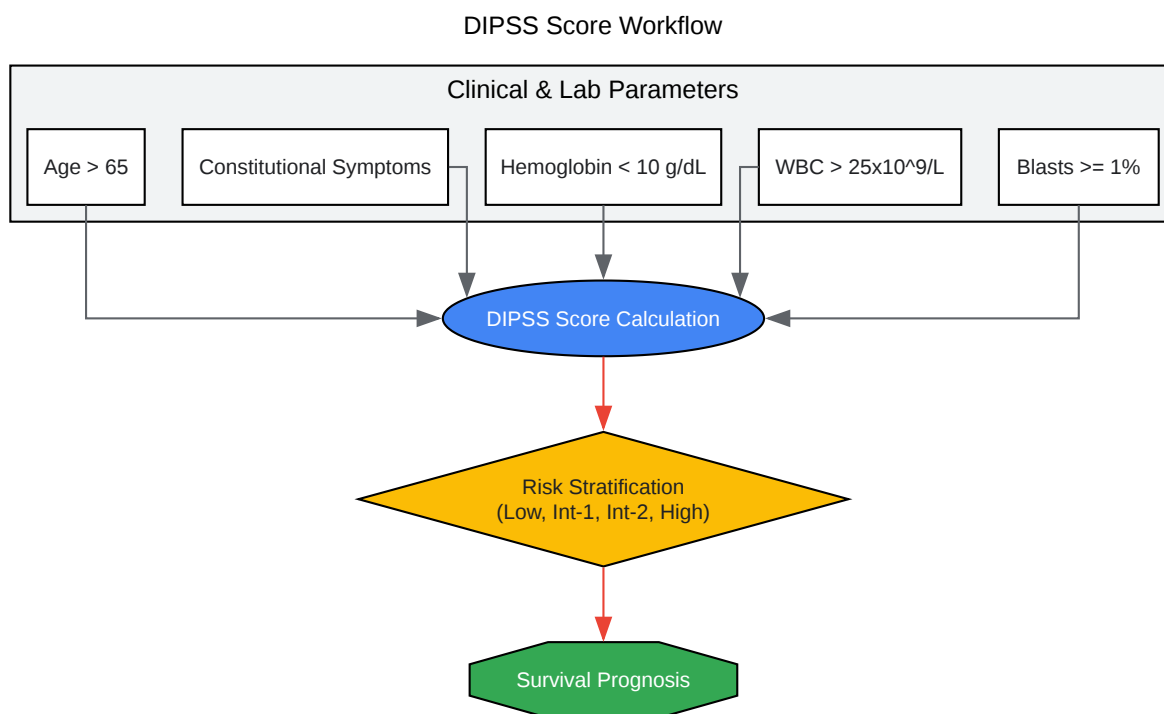
Key Steps in a Typical DIPSS Validation Study:

- Patient Cohort Selection: A large cohort of patients with a diagnosis of primary myelofibrosis is assembled from multiple institutions.[13]
- Data Collection: Clinical and laboratory data corresponding to the five DIPSS variables are collected at various time points throughout the disease course.[4]
- DIPSS Score Calculation: The DIPSS score is calculated for each patient at different time points.
- Risk Stratification: Patients are categorized into low, intermediate-1, intermediate-2, and high-risk groups.[4]
- Survival Analysis: Overall survival and other outcomes like leukemia-free survival are analyzed for each risk group.[12]

Visualizing the Prognostic Pathways

The following diagrams illustrate the logical flow and components of the **RR6** and DIPSS prognostic models.





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- To cite this document: BenchChem. [A Comparative Analysis of Prognostic Models in Myelofibrosis: RR6 vs. DIPSS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139164#comparing-the-rr6-model-with-the-dipss-score]

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